

Determining linearity, accuracy, and precision for everolimus quantification

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Quantifying Everolimus: A Comparative Guide to Analytical Methods

For researchers, scientists, and drug development professionals, the precise and reliable quantification of everolimus is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of common analytical methods, focusing on linearity, accuracy, and precision, supported by experimental data and detailed protocols.

Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), requires careful monitoring due to its narrow therapeutic window and significant pharmacokinetic variability.[1] The choice of quantification method can significantly impact the accuracy of concentration measurements, ultimately affecting clinical decisions. This guide explores the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and various immunoassays.

Performance Comparison of Everolimus Quantification Methods

The following tables summarize the linearity, accuracy, and precision of different analytical methods for everolimus quantification based on published studies.



Method	Linearity Range (ng/mL)	Correlation Coefficient (R²)	Source
LC-MS/MS	1.27 - 64.80	0.9996	[1]
LC-MS/MS	1.0 - 50.0	-	[2]
LC-MS/MS (online cleanup)	2.2 - 43.7 (μg/L)	>0.99	[3]
LC-MS/MS	2.0 - 150	0.99	[4]
UPLC-MS/MS (DBS)	3 - 75 (μg/L)	≥0.994	[5][6]
Electrochemiluminesc ence Immunoassay (ECLIA)	0.718 - 27.585	>0.99	[7][8]
Quantitative Microsphere System (QMS) Immunoassay	1.5 - 20	0.92	[9]
Affinity Chrome- Mediated Immunoassay (ACMIA)	1.7 - 20	0.95	[10][11]
RP-HPLC	25 - 150 (μg/ml)	0.9997	[12]
RP-HPLC	6 - 14 (μg/ml)	0.9996	[13]

Table 1: Linearity of Everolimus Quantification Methods. This table presents the linear range and correlation coefficient for various analytical techniques.



Method	Accuracy (% Recovery or Bias)	Source
LC-MS/MS	93.9% - 101.6%	[2]
LC-MS/MS (online cleanup)	92.1% - 105%	[3]
UPLC-MS/MS (DBS)	Relative Error ≤4.4%	[5]
Electrochemiluminescence Immunoassay (ECLIA)	93.5% - 105.5%	[7]
Affinity Chrome-Mediated Immunoassay (ACMIA)	%Δ = 5.36 - 5.56	[10]
RP-HPLC	100.55%	[14]
RP-HPLC	100.72%	[13]
Volumetric Absorptive Microsampling (VAMS) with LC-MS/MS	Within 11.1%	[15]

Table 2: Accuracy of Everolimus Quantification Methods. This table showcases the accuracy of different methods, presented as percent recovery or bias.



Method	Precision (% CV)	Source
LC-MS/MS	Intra- and Inter-assay CVs <7%	[16]
LC-MS/MS (online cleanup)	Within-day and between-day CVs <7.6%	[3]
UPLC-MS/MS (DBS)	Intra- and Inter-assay CV ≤10.7%	[5]
Electrochemiluminescence Immunoassay (ECLIA)	Within-run: 2.3%-4.5%, Total: 4.5%-6.4%	[7]
Quantitative Microsphere System (QMS) Immunoassay	Total CVs: 6.1% - 13.3%	[9]
Affinity Chrome-Mediated Immunoassay (ACMIA)	Within-run: 2.53%-2.88%, Total: 1.51%-2.14%	[10]
RP-HPLC	Repeatability RSD: 0.83%, Intermediate Precision RSD: 0.27%	[12]
RP-HPLC	%RSD: 0.175	[13]
Volumetric Absorptive Microsampling (VAMS) with LC-MS/MS	≤14.6%	[15]

Table 3: Precision of Everolimus Quantification Methods. This table details the precision of the analytical methods, expressed as the coefficient of variation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for LC-MS/MS-based methods and immunoassays.

LC-MS/MS Quantification of Everolimus in Whole Blood



This protocol is a synthesized example based on common practices described in the literature. [2][3][4]

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of whole blood sample, add 500 μL of a precipitation solution (e.g., acetonitrile or a mixture of aqueous 0.1M ZnSO₄ and acetonitrile) containing an internal standard (e.g., sirolimus-d3 or everolimus-d4).[2]
- Vortex the mixture vigorously for 10 seconds.
- Incubate at room temperature for 10 minutes to allow for complete protein precipitation.
- Centrifuge the sample at 13,000 rpm for 10 minutes.
- Transfer the clear supernatant to an injection vial for analysis.
- 2. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A consisting of LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid, and Mobile Phase B consisting of a 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[1]
- Flow Rate: Typically around 1 mL/min.[12]
- Injection Volume: 1-5 μL.[1]
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is common.



 Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-toproduct ion transitions for everolimus and the internal standard for high selectivity and sensitivity.

Immunoassay for Everolimus Quantification (Example: Electrochemiluminescence Immunoassay)

This protocol is a generalized representation based on the principles of commercially available immunoassay kits.[7][8]

- 1. Sample Pretreatment:
- Whole blood samples are pretreated according to the manufacturer's instructions to extract everolimus from red blood cells. This often involves a lysis step.[8]
- 2. Automated Analysis:
- The pretreated sample is loaded onto an automated immunoassay analyzer (e.g., Cobas e602 module).[8]
- The assay is a competitive immunoassay where everolimus in the sample competes with a labeled everolimus derivative for binding to a specific antibody.
- The amount of bound labeled everolimus is inversely proportional to the concentration of everolimus in the sample.
- The signal (e.g., light emission in ECLIA) is measured by the analyzer.
- 3. Calibration and Quality Control:
- A calibration curve is generated using a set of calibrators with known everolimus concentrations provided by the manufacturer.[8]
- Quality control samples at different concentration levels are run to ensure the accuracy and precision of the assay.

Visualizing the Mechanism and Workflow



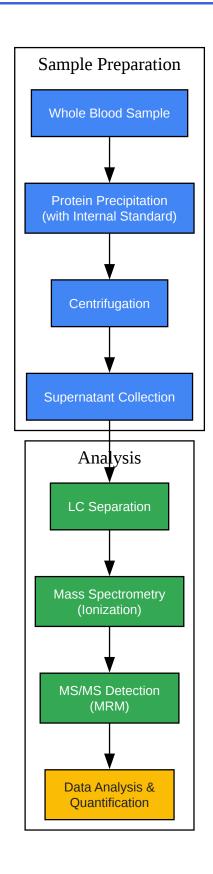




Diagrams can aid in understanding the complex biological pathways and experimental procedures.

Caption: Everolimus mechanism of action via mTORC1 inhibition.





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Caption: General workflow for LC-MS/MS quantification of everolimus.



Discussion

LC-MS/MS and UPLC-MS/MS are generally considered the gold standard for everolimus quantification due to their high specificity, sensitivity, and accuracy.[16] These methods can distinguish between everolimus and its metabolites, which can be a source of interference in immunoassays. However, they require significant capital investment and specialized technical expertise.

Immunoassays, such as ECLIA and QMS, offer advantages in terms of automation, higher throughput, and ease of use, making them suitable for routine clinical laboratories.[7] While they generally show acceptable correlation with LC-MS/MS methods, they can be susceptible to cross-reactivity with everolimus metabolites or other structurally similar drugs like sirolimus, which can lead to an overestimation of everolimus concentrations.[9][17] Some studies have noted a proportional bias in immunoassays when compared to LC-MS/MS.[7][10]

The choice of method should be guided by the specific application. For clinical trials and research where high accuracy and specificity are paramount, LC-MS/MS or UPLC-MS/MS are the preferred methods. For routine therapeutic drug monitoring in a high-volume clinical setting, modern immunoassays can be a reliable and efficient option, provided their potential for bias and cross-reactivity is understood and managed. The development of methods using dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) also presents a less invasive and more patient-friendly approach to sample collection.[1][5][15] However, factors such as the hematocrit effect need to be carefully considered and validated.[5][15]

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